![molecular formula C14H23NO2 B1461435 [(2,4-Dimethoxyphenyl)methyl](3-methylbutan-2-yl)amine CAS No. 1039970-24-5](/img/structure/B1461435.png)
[(2,4-Dimethoxyphenyl)methyl](3-methylbutan-2-yl)amine
Overview
Description
2,4-Dimethoxyphenylmethyl (3-methylbutan-2-yl)amine (DMBMA) is an organic compound belonging to the class of substituted amines. It is an intermediate of the synthesis of several pharmaceuticals, including drugs used to treat hypertension and heart failure. DMBMA has been studied extensively for its potential pharmacological applications and its mechanism of action.
Scientific Research Applications
Photosolvolysis in Heterocyclic Derivatives Synthesis
The compound (2,4-Dimethoxyphenyl)methylamine, a medium-ring heterocyclic derivative, was synthesized through the ultraviolet irradiation of reduced pyrrolo[2,1-al]isoquinolinium iodide salt. The synthesis process yielded various derivatives such as N-[2-(3,4-dimethoxyphenyl)ethyl]-4,4-dimethoxy-N-methylbutan-1-amine, showcasing its role in generating structurally complex heterocycles (Bremner & Winzenberg, 1984).
Application in Chemoenzymatic Synthesis
(2,4-Dimethoxyphenyl)methylamine was utilized in the chemoenzymatic synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids. The process involved an enantioselective hydrolysis followed by a conversion of the ester group to an amine, highlighting the compound's utility in producing enantiomerically pure substances (Andruszkiewicz, Barrett & Silverman, 1990).
Stereoselective Synthesis of Antibiotics
The molecule served as a key intermediate in the stereoselective synthesis of premafloxacin, an antibiotic. This synthesis involved critical steps like asymmetric Michael addition and stereoselective alkylation, demonstrating the compound's importance in the synthesis of pharmacologically relevant structures (Fleck, Mcwhorter, DeKam & Pearlman, 2003).
Identifying Thermolabile Psychoactive Compounds
This chemical was instrumental in identifying a new class of thermolabile psychoactive compounds. The study involved gas chromatography-mass spectrometry and chemical derivatization, illustrating the compound's role in forensic and pharmaceutical analysis (Lum, Brettell, Brophy & Hibbert, 2020).
These studies demonstrate the diverse applications of (2,4-Dimethoxyphenyl)methylamine in synthetic chemistry, ranging from the synthesis of complex heterocycles, chemoenzymatic production of enantiopure substances, to the development of antibiotics and identification of psychoactive compounds. The chemical's versatility highlights its significance in scientific research.
Mechanism of Action
Target of Action
It is known to be an amine derivative and is used in the synthesis of anti-hiv-1 agents . This suggests that it may interact with proteins or enzymes involved in the HIV-1 replication cycle.
Mode of Action
Given its use in the synthesis of anti-HIV-1 agents , it may inhibit key enzymes or proteins involved in the HIV-1 replication cycle, thereby preventing the virus from multiplying.
Biochemical Pathways
Given its role in the synthesis of anti-hiv-1 agents , it is likely to affect the pathways involved in viral replication.
Result of Action
Its role in the synthesis of anti-hiv-1 agents suggests that it may inhibit the replication of the hiv-1 virus .
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-methylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-10(2)11(3)15-9-12-6-7-13(16-4)8-14(12)17-5/h6-8,10-11,15H,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOBDHKOCQHJRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCC1=C(C=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dimethoxyphenyl)methyl](3-methylbutan-2-yl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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